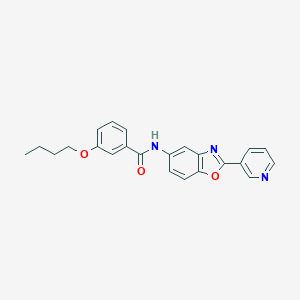![molecular formula C17H13N3O3S2 B278661 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as MBT-1 and has been extensively studied for its biological and chemical properties.
Mechanism of Action
The mechanism of action of MBT-1 involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. It has been shown to inhibit the AKT/mTOR pathway, which is known to be dysregulated in various types of cancer. Additionally, MBT-1 has been shown to induce the expression of various pro-apoptotic proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
MBT-1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II, which are involved in cell proliferation and survival. Additionally, MBT-1 has been shown to induce the expression of various antioxidant enzymes, leading to the reduction of oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using MBT-1 in lab experiments include its high purity, stability, and low toxicity. Additionally, the synthesis of MBT-1 can be easily scaled up, making it suitable for large-scale experiments. However, the limitations of using MBT-1 include its high cost and limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.
Future Directions
There are several future directions for the research on MBT-1. One potential direction is to investigate the potential of MBT-1 as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of MBT-1 and to identify its molecular targets. Finally, the synthesis of MBT-1 can be further optimized to achieve higher yields and purity, making it more suitable for various applications.
Synthesis Methods
MBT-1 can be synthesized through a multistep process involving the reaction of 4-methoxyphenyl isothiocyanate with 2-aminobenzenethiol, followed by the reaction with 2-bromo-1,3-benzothiazole and finally the oxidation of the resulting compound with hydrogen peroxide. The synthesis of MBT-1 has been optimized to achieve high yields and purity, making it suitable for various applications.
Scientific Research Applications
MBT-1 has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MBT-1 has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide |
|---|---|
Molecular Formula |
C17H13N3O3S2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C17H13N3O3S2/c1-23-12-8-6-11(7-9-12)14-10-24-17(18-14)19-16-13-4-2-3-5-15(13)25(21,22)20-16/h2-10H,1H3,(H,18,19,20) |
InChI Key |
SOXVCXDPSXNDBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)


![Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)
![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)
![N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278594.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278595.png)

![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B278600.png)
![4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)
![3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278604.png)
![3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278606.png)